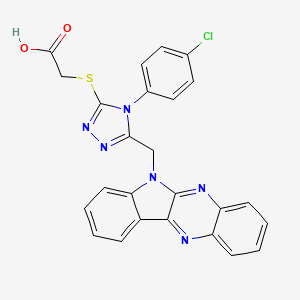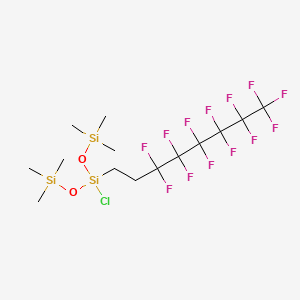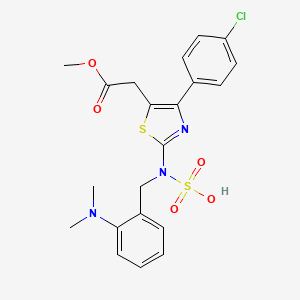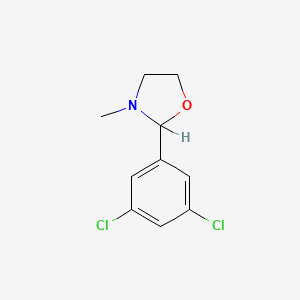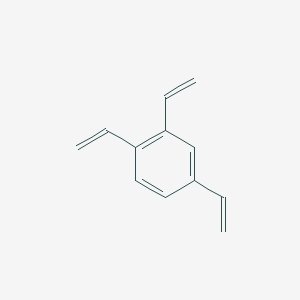
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione is a complex organic compound characterized by its unique structure, which includes a nitro group and a dibenzo cycloheptene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione typically involves multi-step organic reactions. One common method starts with the nitration of dibenzo(a,c)cycloheptene, followed by oxidation to introduce the dione functionality. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of strong acids and oxidizing agents.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Higher-order dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione: Similar structure but with different positioning of the nitro group.
6-Amino-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione: Reduction product of the nitro compound.
6-Chloro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione: Halogenated derivative.
Uniqueness
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione is unique due to the presence of both a nitro group and a dione functionality, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
94088-73-0 |
|---|---|
Molekularformel |
C15H9NO4 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
9-nitrotricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene-8,10-dione |
InChI |
InChI=1S/C15H9NO4/c17-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15(18)13(14)16(19)20/h1-8,13H |
InChI-Schlüssel |
NKKHMOVEDDICJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C(C2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


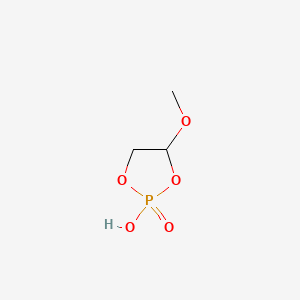
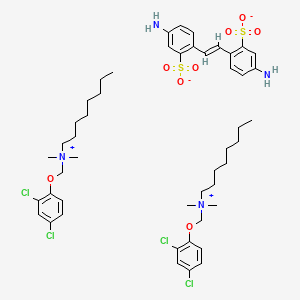

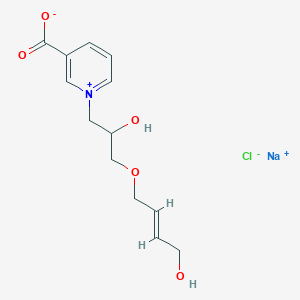
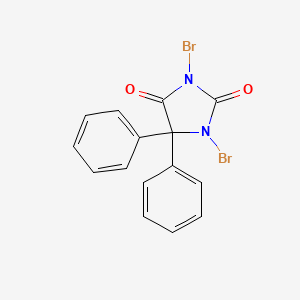


![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
